molecular formula C17H20N4O4S2 B569048 Depiperazinothiosildenafil CAS No. 1353018-10-6

Depiperazinothiosildenafil

Cat. No.: B569048
CAS No.: 1353018-10-6
M. Wt: 408.491
InChI Key: RJCQIYUAKPKDHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Depiperazinothiosildenafil can be synthesized through a series of chemical reactions involving the modification of the sildenafil structure. The synthesis typically involves the hydrolytic cleavage of the S–N bond in thiosildenafil, resulting in the formation of this compound . The reaction conditions for this process include the use of specific reagents and solvents, as well as controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as column chromatography and recrystallization to remove impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

Depiperazinothiosildenafil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Depiperazinothiosildenafil has several scientific research applications, including:

Mechanism of Action

The mechanism of action of depiperazinothiosildenafil is similar to that of sildenafil. It inhibits the enzyme phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues . This mechanism is particularly relevant in the treatment of erectile dysfunction, where increased blood flow to the corpus cavernosum is necessary for achieving an erection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Depiperazinothiosildenafil is unique due to its specific structural modifications, which result from the hydrolytic cleavage of the S–N bond in thiosildenafil. These modifications can lead to differences in chemical reactivity, biological activity, and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCQIYUAKPKDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353018-10-6
Record name Depiperazinothiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEPIPERAZINOTHIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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